molecular formula C21H21N3O4S B2549224 Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate CAS No. 941935-92-8

Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate

Cat. No.: B2549224
CAS No.: 941935-92-8
M. Wt: 411.48
InChI Key: WJZCNZGCOWEHRG-UHFFFAOYSA-N
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Description

Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate typically involves multiple steps. One common method includes the coupling of substituted 2-amino benzothiazoles with terephthalic acid derivatives. The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling reaction. For instance, the use of 1-methylpiperazine and 4-fluoronitrobenzene in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-O-methyl 4-O-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-23-9-11-24(12-10-23)21-22-17-8-7-16(13-18(17)29-21)28-20(26)15-5-3-14(4-6-15)19(25)27-2/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZCNZGCOWEHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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